1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine
Description
1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is a piperazine-derived compound featuring a benzoyl group substituted with two trifluoromethyl (CF₃) groups at the 3,5-positions of the aromatic ring. The piperazine core is further substituted with a methyl group at the 2-position. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-(2-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6N2O/c1-8-7-21-2-3-22(8)12(23)9-4-10(13(15,16)17)6-11(5-9)14(18,19)20/h4-6,8,21H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIQUKDBOQTLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with 3,5-Bis(trifluoromethyl)benzoyl Chloride
The most straightforward method involves reacting 2-methylpiperazine with 3,5-bis(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl.
Typical Procedure :
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Dissolve 2-methylpiperazine (1.0 equiv) and TEA (2.5 equiv) in DCM.
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Add 3,5-bis(trifluoromethyl)benzoyl chloride (1.1 equiv) dropwise at 0°C.
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Stir for 4–6 hours at room temperature.
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Quench with water, extract with DCM, and purify via column chromatography.
Alternative Coupling Agents
For substrates sensitive to acyl chlorides, coupling agents like HATU or EDCl/HOAt facilitate amide bond formation under milder conditions.
Example :
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React 2-methylpiperazine with 3,5-bis(trifluoromethyl)benzoic acid using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF at 25°C.
Yield : 68–72%.
Sequential Methylation and Acylation of Piperazine
When 2-methylpiperazine is unavailable, a stepwise approach is employed:
Selective Methylation of Piperazine
Piperazine is partially methylated using methyl iodide in methanol under reflux:
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Dissolve piperazine (1.0 equiv) in methanol.
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Add methyl iodide (1.2 equiv) and stir at 60°C for 12 hours.
Acylation of 2-Methylpiperazine
Follow the procedure in Section 2.1 to introduce the benzoyl group.
Green Chemistry Approaches
Surfactant-Mediated Aqueous Synthesis
The use of 2 wt% TPGS-750-M/H2O with 10 vol% ethyl acetate as a co-solvent enables amide bond formation in water.
Procedure :
Solvent-Free Mechanochemical Synthesis
Ball milling 2-methylpiperazine and the benzoyl chloride in the presence of K₂CO₃ achieves rapid reaction completion (30 minutes) with minimal waste.
Yield : 78–82%.
Industrial-Scale Production
Continuous Flow Reactors
EvitaChem’s protocol utilizes continuous flow systems to enhance efficiency:
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Pump 2-methylpiperazine and acyl chloride through a PTFE reactor at 100°C.
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Residence time: 10 minutes.
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Achieve >95% conversion with in-line purification.
Advantages :
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Reduced reaction time.
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Consistent product quality.
Analytical Data and Optimization
Table 1: Comparative Yields Across Methods
Table 2: Environmental Metrics for Green Methods
Challenges and Troubleshooting
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Byproduct Formation : Over-alkylation during methylation is mitigated by stoichiometric control.
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Low Solubility : The trifluoromethyl groups reduce solubility in polar solvents; THF or DMF is preferred.
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Purification : Silica gel chromatography with hexane/EtOAc (4:1) effectively isolates the product .
Chemical Reactions Analysis
Secondary Amine Reactivity
The secondary amine on the piperazine ring (position 4) remains available for further functionalization. Common reactions include:
Alkylation
Reacts with alkyl halides or epoxides to form tertiary amines. For example, treatment with methyl iodide in acetonitrile yields a quaternary ammonium salt .
Example:
Acylation
The free amine reacts with acyl chlorrides or anhydrides to form bis-acylated derivatives. For instance, reaction with acetyl chloride produces a diacylated product.
Conditions:
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Solvent: Dichloromethane
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Base: Triethylamine
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Temperature: 0–25°C
Amide Hydrolysis
The benzoyl amide bond undergoes hydrolysis under acidic or basic conditions to yield 3,5-bis(trifluoromethyl)benzoic acid and 2-methylpiperazine.
Hydrolysis Data:
| Condition | Products | Rate Constant (k) | Source |
|---|---|---|---|
| 6M HCl, reflux, 12h | 3,5-Bis(CF₃)benzoic acid (95%) | ||
| 2M NaOH, 80°C, 8h | 3,5-Bis(CF₃)benzoic acid (89%) |
The electron-withdrawing CF₃ groups stabilize the amide bond, slowing hydrolysis compared to non-fluorinated analogs .
Salt Formation
The piperazine nitrogen forms stable salts with mineral or organic acids, enhancing solubility for pharmaceutical applications .
Example:
Salt Properties:
| Acid | Solubility (mg/mL in H₂O) | Melting Point (°C) | Source |
|---|---|---|---|
| HCl | 12.3 | 215–218 | |
| Citric acid | 8.7 | 189–192 |
Thiourea and Urea Derivatives
The secondary amine reacts with thiophosgene or carbodiimides to form thiourea or urea linkages, useful for probing enzyme interactions .
Thiourea Synthesis:
Biological Relevance:
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Thiourea analogs inhibit bacterial phosphopantetheinyl transferases (IC₅₀ = 0.3–1.2 μM) .
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Urea derivatives show enhanced binding to hydrophobic protein pockets.
Oxidation
The methyl group on the piperazine ring oxidizes to a carboxylic acid using KMnO₄ or RuO₄.
Conditions:
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Oxidant: KMnO₄ (2 equiv)
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Solvent: H₂O/acetone (1:1)
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Temperature: 60°C, 6h
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the benzoyl carbonyl to a methylene group, yielding 1-[3,5-bis(CF₃)benzyl]-2-methylpiperazine.
Yield: 78% (ethanol, 50 psi H₂, 24h).
Stability and Storage
Scientific Research Applications
Medicinal Chemistry
1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine serves as a valuable building block in the synthesis of various pharmaceuticals. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates.
- Potential Biological Activity : Preliminary studies suggest that this compound may act as a biochemical probe, interacting with specific enzymes or receptors. Its structure indicates possible activity against neurokinin receptors, which are involved in pain transmission and other physiological processes. Similar compounds have demonstrated antagonist properties against these receptors, suggesting that this compound could exhibit similar effects.
Organic Synthesis
The compound is synthesized through the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 2-methylpiperazine in an organic solvent like dichloromethane or chloroform, often using triethylamine as a base to neutralize hydrochloric acid produced during the reaction. This method allows for high yield and purity, making it suitable for industrial applications.
- Synthesis Methodology :
- Reagents : 3,5-bis(trifluoromethyl)benzoyl chloride, 2-methylpiperazine.
- Solvent : Dichloromethane or chloroform.
- Base : Triethylamine.
- Conditions : Optimized for high yield; continuous flow reactors may be employed for efficiency.
Biochemical Research
Research into the interaction studies of this compound indicates its ability to bind to hydrophobic pockets within proteins due to its trifluoromethyl groups. This characteristic enhances its potential utility in drug development and biochemical research by modulating enzyme or receptor activity.
- Interaction Studies : The compound's unique structure allows it to potentially influence neurokinin pathways, which are crucial for various neurophysiological functions. Investigations into its binding affinity and specificity are ongoing to determine its exact role as a therapeutic agent.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Building block for pharmaceuticals; potential activity against neurokinin receptors |
| Organic Synthesis | Intermediate in chemical reactions; synthesized using specific reagents and conditions |
| Biochemical Research | Investigated for interactions with proteins; potential modulator of enzyme/receptor activity |
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Piperazine Derivatives
(Refer to Section 2.1 for details.)
Biological Activity
1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is a synthetic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry and other fields.
Chemical Structure and Properties
This compound features a piperazine ring connected to a benzoyl moiety, which is further substituted with two trifluoromethyl groups at the 3 and 5 positions of the aromatic ring. This unique structure enhances its lipophilicity and biological interactions, making it a valuable compound in various scientific applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound's ability to bind to hydrophobic pockets in proteins, facilitating interactions with enzymes and receptors. This binding can modulate their activity, leading to various biological effects.
Anticancer Properties
Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds similar to this one have been shown to inhibit tubulin polymerization during mitosis, suggesting potential as antitumor agents. In vitro studies demonstrated that these compounds could effectively disrupt cancer cell growth by interfering with microtubule dynamics .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to act on various biochemical pathways, including those involved in inflammation and cancer progression. For example, it has been suggested that similar compounds may inhibit autotaxin, an enzyme implicated in cancer metastasis .
Case Studies
- In Vitro Studies : In laboratory settings, this compound was tested for its effects on different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, particularly in prostate cancer cells where it demonstrated an ability to arrest cell growth effectively .
- Mechanistic Insights : A study highlighted the compound's ability to bind to specific receptors associated with neuroinflammation. This binding was quantified using radioligand assays, showing high affinity and specificity towards the target receptors .
Applications in Drug Development
The unique properties of this compound make it a promising candidate for drug development:
- Medicinal Chemistry : It serves as a building block for synthesizing various pharmaceutical agents targeting central nervous system disorders and cancers.
- Biochemical Probes : The compound is utilized in biochemical assays to study enzyme interactions and receptor binding dynamics .
- Material Science : Its distinctive chemical properties are being explored for developing advanced materials with specific electronic or optical functionalities.
Summary of Biological Activity
| Activity | Description |
|---|---|
| Anticancer Effects | Inhibits tubulin polymerization; effective against prostate cancer cell growth |
| Enzyme Inhibition | Potential inhibitor of autotaxin; affects pathways involved in inflammation |
| Biochemical Probes | Used in assays for studying enzyme interactions and receptor binding |
| Material Science Applications | Explored for advanced materials development |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. For example, reacting 2-methylpiperazine with 3,5-bis(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to scavenge HCl. Reaction monitoring via TLC (hexane:ethyl acetate, 1:2) and purification via silica gel chromatography (ethyl acetate:hexane gradient) are critical for yield optimization . Catalyst systems (e.g., CuSO₄·5H₂O/sodium ascorbate) from analogous piperazine triazole syntheses may improve regioselectivity in related derivatives .
Q. What characterization techniques are essential to confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to verify substitution patterns (e.g., trifluoromethyl protons at δ 7.3–7.6 ppm in CDCl₃) .
- Elemental analysis (e.g., C, H, N percentages within ±0.4% of theoretical values) .
- Mass spectrometry (ESI-MS or HRMS) for molecular ion confirmation.
- FT-IR to detect carbonyl stretches (~1680 cm⁻¹ for benzoyl groups) .
Q. How can researchers screen for preliminary biological activity of this compound?
- Methodological Answer :
- Antimicrobial assays : Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains using broth microdilution (MIC values). Piperazine derivatives often show moderate activity due to membrane disruption .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structural modifications of the piperazine ring influence the compound’s activity in kinase inhibition?
- Methodological Answer :
- Introduce substituents (e.g., fluorobenzyl groups) to enhance lipophilicity and target binding. Molecular docking (AutoDock Vina) against tyrosine kinases (e.g., EGFR) can predict binding affinities. Compare with crystallographic data from similar derivatives (e.g., 4-fluorobenzylpiperazine methanones) .
- Replace the 2-methyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on receptor interactions .
Q. How to resolve contradictions in biological activity data across similar piperazine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., trifluoromethyl position, benzoyl vs. sulfonyl linkers) and correlate with activity trends.
- Solubility and bioavailability assays : Measure Log S (ESOL) and topological polar surface area (TPSA) to identify pharmacokinetic outliers. Poor solubility (>100 µM) may mask intrinsic activity .
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst optimization : Replace CuSO₄ with CuI for higher click-reaction yields in triazole-forming steps .
- Purification : Use flash chromatography (hexane:ethyl acetate gradients) or recrystallization (diethyl ether) for intermediates. For final products, HPLC with C18 columns (acetonitrile:water) improves purity (>95%) .
Q. How can X-ray crystallography clarify stereochemical ambiguities in piperazine derivatives?
- Methodological Answer : Grow single crystals via slow evaporation (ethanol/water mixtures). Resolve disorder in trifluoromethyl groups using SHELXL refinement. Compare with reported structures of 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium salts for packing interactions .
Q. What computational methods predict metabolic stability for this compound?
- Methodological Answer : Use in silico tools (e.g., SwissADME) to assess:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
